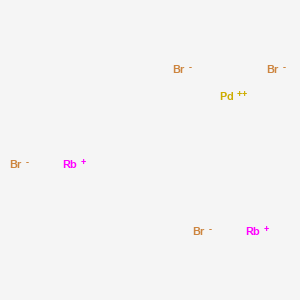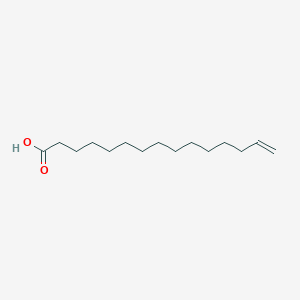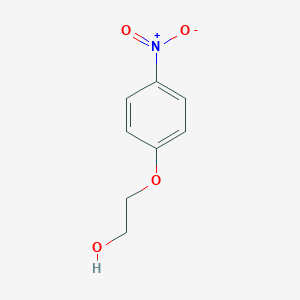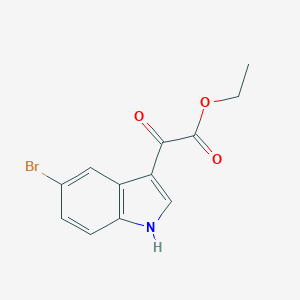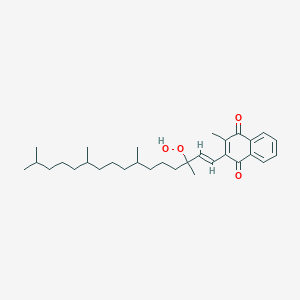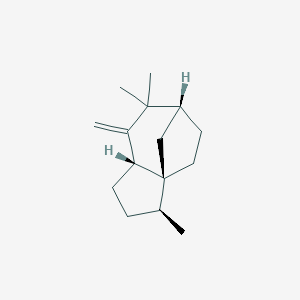
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a palladium-based complex that has been found to have a variety of interesting properties, including its ability to act as a catalyst for a range of chemical reactions. In
Mechanism of Action
The mechanism of action of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is still not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it an effective catalyst for a range of chemical reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. However, it is known that the compound is relatively non-toxic and has low levels of toxicity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is its ability to act as an effective catalyst for a range of chemical reactions. This makes it a valuable tool for researchers in the fields of organic synthesis and catalysis. However, the compound does have some limitations, including its relatively high cost and the fact that it can be difficult to handle and store.
Future Directions
There are many potential future directions for research on Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. Some of the most promising areas of research include the development of new catalysts based on this compound, the exploration of its potential applications in material science, and the study of its mechanism of action. Additionally, there is a need for further research into the toxicity and safety of this compound, particularly in the context of its potential use in industrial processes.
Conclusion:
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is a promising compound with a range of potential applications in scientific research. Its ability to act as an effective catalyst for a range of chemical reactions makes it a valuable tool for researchers in many different fields. While there is still much to learn about this compound, its potential for future applications is clear.
Synthesis Methods
The synthesis of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- involves the reaction of palladium(II) chloride with sodium formate in the presence of hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- has been used in a wide range of scientific research applications, including catalysis, organic synthesis, and material science. One of the most promising applications of this compound is in the field of catalysis, where it has been found to be an effective catalyst for a range of chemical reactions, including cross-coupling reactions and Suzuki-Miyaura reactions.
properties
CAS RN |
16970-55-1 |
|---|---|
Product Name |
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- |
Molecular Formula |
Cl4H2Pd |
Molecular Weight |
250.2 g/mol |
IUPAC Name |
hydron;palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2 |
InChI Key |
RPYSFYBAYJBKCR-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Canonical SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Other CAS RN |
16970-55-1 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)

